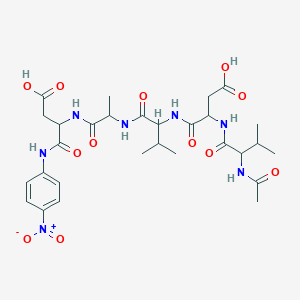

N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine

Description

Properties

IUPAC Name |

3-[2-[[2-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N7O12/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOKOOKURWWOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657593 | |

| Record name | N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189684-53-5 | |

| Record name | N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with anchoring the C-terminal amino acid to a resin. For N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine, Rink amide resin or pre-loaded Wang resin is typically employed due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The resin’s loading capacity (0.3–0.8 mmol/g) directly impacts final yield, necessitating precise weighing and swelling in dimethylformamide (DMF) for 10–15 minutes to maximize solvent accessibility.

Table 1: Resin Properties and Loading Conditions

| Resin Type | Loading Capacity (mmol/g) | Swelling Solvent | Swelling Time (min) |

|---|---|---|---|

| Rink Amide | 0.6–0.8 | DMF | 15 |

| Wang (pre-loaded) | 0.3–0.5 | DMF | 10 |

Deprotection and Coupling Cycles

Fmoc removal is achieved using 20% piperidine in DMF, with two treatments (2 and 8 minutes) ensuring >99% deprotection. Subsequent coupling employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent, with a 4:1 molar excess of amino acid to resin-bound peptide. Reaction completion is verified via the Kaiser test, though proline residues require alternative assays due to false negatives.

Cleavage and Side-Chain Deprotection

Final cleavage from the resin utilizes a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:thioanisole:water, 95:3:2) to simultaneously liberate the peptide and remove side-chain protecting groups. The nitro group on the 4-nitrophenyl moiety remains stable under these conditions, avoiding undesired reduction.

Flow-Based SPPS: Accelerating Synthesis

Principles and System Configuration

Flow-based SPPS, as demonstrated by, integrates continuous reagent delivery to minimize cycle times. A peristaltic pump circulates amino acid solutions through a packed-bed reactor containing resin, enabling rapid washing (10 mL/min) and coupling (1.8 minutes/residue). This method reduces solvent use by 40% compared to batch processes.

Table 2: Traditional vs. Flow-Based SPPS Parameters

| Parameter | Traditional SPPS | Flow-Based SPPS |

|---|---|---|

| Cycle Time per Residue | 30–60 minutes | 1.8 minutes |

| Solvent Consumption | 50 mL/g resin | 30 mL/g resin |

| Wash Efficiency (99%) | 16 minutes | 1 minute |

Optimization of Wash and Coupling

Critical to flow-based success is optimizing wash volumes to prevent double incorporations. At 10 mL/min, 20 mL of DMF ensures complete removal of residual amino acids, as evidenced by UV absorbance monitoring. Coupling efficiency remains >98% under these conditions, with no detectable epimerization.

Industrial-Scale Production Considerations

Scalability Challenges

Transitioning from lab-scale to industrial production introduces challenges:

-

Resin Cost : High-loading resins (≥0.7 mmol/g) reduce material costs but require precise flow control to avoid channeling.

-

Reagent Purity : Industrial-grade HBTU must maintain ≥98% purity to prevent truncated sequences.

-

Cleavage Scalability : TFA recovery systems are essential to mitigate environmental and safety concerns.

Automation and Quality Control

Automated synthesizers integrate real-time monitoring via inline UV/Vis spectroscopy to detect coupling completion, reducing manual testing. Post-synthesis HPLC analysis typically reveals ≥95% purity, with major impurities arising from aspartimide formation (3–5%).

Comparative Analysis of Synthesis Routes

Table 3: Yield and Purity Across Methods

| Method | Average Yield (%) | Purity (%) | Major Impurities |

|---|---|---|---|

| Traditional SPPS | 75 | 92 | Aspartimides, Deamidation |

| Flow-Based SPPS | 88 | 95 | Truncated Sequences (1–2%) |

Flow-based systems outperform traditional methods in both yield and purity, attributed to reduced exposure to aggressive reagents and faster cycle times.

Addressing Synthesis Challenges

Aspartyl Side-Chain Reactivity

The aspartyl residue’s β-carboxyl group is prone to intramolecular cyclization, forming aspartimides. This is mitigated by:

Nitro Group Stability

The 4-nitrophenyl group’s nitro function remains intact under acidic cleavage conditions (TFA, 25°C) but may reduce to an amine if exposed to thiol scavengers like triisopropylsilane (TIS) . Optimal scavengers (e.g., thioanisole) preserve nitro integrity while sequestering reactive cations.

Chemical Reactions Analysis

Types of Reactions

N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Acylation reagents such as acetic anhydride (Ac2O) and acetyl chloride (CH3COCl) are commonly used.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Acyl-substituted derivatives of the compound.

Scientific Research Applications

2.1. Cancer Research

N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine has been studied for its potential role in cancer therapy. Asparagine plays a critical role in tumor cell metabolism, particularly in cells deficient in asparagine synthetase (ASNS) . By supplementing or inhibiting asparagine pathways, researchers aim to develop targeted therapies for cancers such as leukemia and neuroblastoma.

Case Study:

A study demonstrated that the addition of asparagine could rescue glutamine-deprived cells from apoptosis, indicating its importance in maintaining cell viability under stress conditions . This finding suggests that compounds like this compound could be leveraged to manipulate asparagine levels in tumor microenvironments.

2.2. Cell Culture Applications

In cell culture systems, L-asparagine is frequently used to promote cell growth and viability. The compound's derivatives may enhance the efficacy of culture media for various cell lines, including Chinese hamster ovary (CHO) cells used for producing monoclonal antibodies .

Table 1: Effects of Asparagine on Cell Culture

| Cell Line | Effect of Asparagine Supplementation |

|---|---|

| CHO Cells | Increased antibody production |

| Caco-2 Cells | Enhanced intestinal epithelial growth |

| Leukemic Cells | Required for survival due to ASNS deficiency |

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments should be conducted to evaluate any adverse effects associated with its use in therapeutic contexts.

Table 2: Toxicological Profile Overview

| Parameter | Findings |

|---|---|

| Acute Toxicity | Not extensively studied |

| Long-term Effects | Unknown |

| Interaction with Other Compounds | Requires further investigation |

Conclusion and Future Directions

This compound presents promising applications in cancer research and cell culture methodologies. Continued research into its mechanisms of action and potential therapeutic uses could lead to significant advancements in targeted cancer therapies and biotechnological applications.

Future studies should focus on:

- Detailed mechanistic investigations.

- Clinical trials to assess efficacy and safety.

- Exploration of its role in metabolic regulation within various cellular contexts.

Mechanism of Action

The mechanism of action of N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrophenyl-modified peptides. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

The TFA salt derivative () improves solubility, a critical factor in pharmaceutical or biochemical applications .

Functional Implications :

- The urea-based analog Pyrinuron (CAS 53558-25-1) demonstrates high toxicity, highlighting that the 4-nitrophenyl group’s biological impact depends on the molecular scaffold. Its rat LD₅₀ of 12.3 mg/kg contrasts with the lack of toxicity data for the peptide-based compounds, suggesting safer profiles for the latter .

- The prolinamide derivative (CAS 115846-45-2) may exhibit protease-binding affinity due to its carboxypropyl-glycine moiety .

Synthetic Utility :

- The 4-nitrophenyl group in these compounds is often utilized as a chromophore or leaving group in peptide synthesis, enabling real-time monitoring of enzymatic cleavage .

Notes

Data Gaps : Toxicity and pharmacokinetic data for the primary compound (CAS 189684-53-5) are absent in the provided evidence. Further studies are required to assess its safety and biological activity.

Structural-Activity Relationships: The 4-nitrophenyl group’s role varies significantly across analogs—from enhancing chromogenic properties to contributing to toxicity in non-peptide backbones .

Methodological Considerations : The TFA salt form () may introduce artifacts in biochemical assays due to trifluoroacetate ions, necessitating careful experimental design .

Biological Activity

N-Acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine is a synthetic oligopeptide with potential biological activity. This compound, characterized by its unique amino acid sequence and structural features, has garnered interest in various fields, including pharmacology and biochemistry. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 679.7 g/mol . Its structure includes a nitrophenyl group, which is significant for its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitrophenyl moiety suggests potential for enzyme inhibition or modulation, particularly in pathways involving aspartate and valine derivatives.

Enzyme Interaction

- Enzyme Substrates : The compound may serve as a substrate for specific enzymes, particularly those involved in peptide hydrolysis. Its structure allows it to mimic natural substrates, facilitating interaction with enzymes such as proteases.

- Inhibition Studies : Preliminary studies indicate that this compound can inhibit certain enzyme activities, potentially impacting metabolic pathways.

Case Studies and Research Findings

- Case Study 1 : A study investigating the effects of various oligopeptides on enzyme activity demonstrated that compounds structurally similar to this compound exhibited significant inhibition of serine proteases, indicating potential therapeutic applications in treating conditions related to excessive protease activity.

- Case Study 2 : In a comparative analysis of antimicrobial peptides, researchers found that certain sequences could disrupt bacterial cell membranes. Although direct testing on this compound is pending, the implications for similar structures are promising.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 679.7 g/mol |

| Solubility | Soluble in DMF |

| Storage Conditions | -20°C |

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Potential substrate for proteases |

| Antimicrobial Activity | Similarity to known antimicrobial peptides |

Q & A

Q. What are the optimal synthetic routes for preparing N-acetylvalyl-alpha-aspartylvalylalanyl-N-(4-nitrophenyl)-alpha-asparagine, and how can purity be validated?

To synthesize this peptide derivative, solid-phase peptide synthesis (SPPS) is commonly employed, leveraging Fmoc/t-Bu chemistry for stepwise assembly. Critical steps include:

- Coupling reagents : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for efficient activation of amino acids, minimizing racemization .

- 4-Nitrophenyl incorporation : Introduce the 4-nitrophenyl group via a nucleophilic aromatic substitution reaction on a pre-functionalized resin or during final deprotection .

- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures purity. Validate via LC-MS (electrospray ionization) and compare retention times with synthetic standards .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography : Resolve the 3D structure by growing single crystals in ethanol/water mixtures. Analyze unit cell parameters (e.g., triclinic symmetry, α/β angles) and hydrogen-bonding networks to confirm stereochemistry .

- NMR spectroscopy : Use - and -NMR in DMSO-d6 to assign backbone protons and nitrophenyl aromatic signals. 2D COSY and NOESY confirm spatial proximity of valyl/aspartyl residues .

Advanced Research Questions

Q. How can enzymatic assays leverage the 4-nitrophenyl moiety to study substrate specificity in glycosidases or proteases?

The 4-nitrophenyl group acts as a chromogenic leaving group in kinetic assays:

- Substrate design : Synthesize analogs like 4-nitrophenyl glycosides (e.g., α/β-pNPGalNAc) to monitor hydrolysis via UV-Vis at 405 nm. For proteases, conjugate the nitrophenyl group to peptide termini to track cleavage .

- Activity profiling : Compare values under varying pH and temperature. For example, GH109 glycosidases show dual α-retaining/β-inverting mechanisms, with NAD+ dependence .

Q. What computational methods predict the reactivity and stability of the 4-nitrophenyl-peptide conjugate in aqueous environments?

- Global reactivity descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) via DFT (e.g., B3LYP/6-31G*) to assess susceptibility to nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvation effects in explicit water models. Monitor hydrogen bonds between the nitrophenyl group and water, which may stabilize transition states during hydrolysis .

Q. How can conflicting data on bioactivity (e.g., cytotoxicity vs. inertness) be resolved?

- Dose-response assays : Perform MTT/WST-1 tests on HeLa or HEK293 cells. For example, N-(4-nitrophenyl)acrylamide shows IC50 ≈ 1 mM, suggesting low toxicity but context-dependent effects .

- Mechanistic studies : Use fluorescent probes (e.g., FMP-10 for ROS detection) to distinguish direct cytotoxicity from off-target redox interactions .

Q. What strategies elucidate decomposition pathways under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Electron-withdrawing groups (e.g., 4-nitrophenyl) accelerate hydrolysis via intramolecular self-oxidation, forming aryl phosphodiesters .

- Isotope labeling : Use -H2O to trace oxygen incorporation in hydrolyzed products via mass spectrometry .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic activity (e.g., chitinase vs. null activity)?

- Substrate specificity : Test multiple substrates (e.g., 4-nitrophenyl N-acetyl-β-D-glucosaminide vs. chitobiose). In Dioscorea japonica chitinase, alternative splicing or post-translational modifications may disable activity despite structural homology .

- Assay optimization : Include cofactors (e.g., NAD+ for GH109) and validate via negative controls (heat-inactivated enzyme) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.